Vinyl 3,3-dichloro-2,2,3-trifluoropropionate

Description

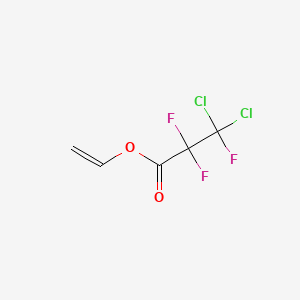

Vinyl 3,3-dichloro-2,2,3-trifluoropropionate is a halogenated organic compound characterized by a vinyl ester group attached to a propionate backbone substituted with three fluorine atoms and two chlorine atoms. The combination of chlorine and fluorine substituents likely imparts unique chemical stability, volatility, and reactivity compared to non-halogenated esters .

Properties

CAS No. |

78840-97-8 |

|---|---|

Molecular Formula |

C5H3Cl2F3O2 |

Molecular Weight |

222.97 g/mol |

IUPAC Name |

ethenyl 3,3-dichloro-2,2,3-trifluoropropanoate |

InChI |

InChI=1S/C5H3Cl2F3O2/c1-2-12-3(11)4(8,9)5(6,7)10/h2H,1H2 |

InChI Key |

VSKVRMXJKAFPSG-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)C(C(F)(Cl)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Halogenated Propene Intermediates

A critical precursor is 2-chloro-3,3,3-trifluoropropene , which can be synthesized by:

- Reacting 2,3-dichloro-1,1,1-trifluoropropane with calcium compounds (calcium oxide, calcium peroxide, or calcium hydroxide) and water under controlled temperature (40–200 °C) and reaction time (1–4 hours).

- The reaction yields a gaseous product containing 2-chloro-3,3,3-trifluoropropene, which is then purified by separating impurities.

| Parameter | Range/Value |

|---|---|

| Reactants molar ratio | 0.5–1.5 : 1 : 5–150 (dichloro-trifluoropropane : calcium compound : water) |

| Reaction temperature | 40–200 °C (preferably 80–160 °C) |

| Reaction time | 1–4 hours (preferably 2–3 hours) |

| Calcium compound | CaO, Ca(OH)2, CaO2 mixture |

This method is noted for high conversion efficiency, good selectivity, and cost-effectiveness.

Carbonyl Insertion and Fluorination to Obtain Trifluoropropionyl Derivatives

A patented method for preparing 3,3,3-trifluoropropionic acid (a close analogue) involves:

-

- Starting from 2-chloro-1-difluoroethylene , a carbonyl insertion with carbon monoxide in the presence of a palladium catalyst (bis(triphenylphosphine)palladium(II) salt) and nickel powder yields 3,3-difluoro-2-acryloyl chloride .

- Reaction conditions: 60–100 °C, under CO pressure until reaction completion.

-

- The 3,3-difluoro-2-acryloyl chloride is fluorinated using anhydrous hydrogen fluoride (HF) at 80–120 °C to produce 3,3,3-trifluoropropionyl fluoride .

- HF is recovered by distillation post-reaction.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbonyl insertion | 60–100 °C, Pd catalyst, CO | - | Catalyst recovery possible |

| Fluorination | 80–120 °C, anhydrous HF | 71.2 | HF recovered by distillation |

| Hydrolysis | 0–20 °C, aqueous | 90.6 | High purity acid obtained |

The overall yield based on starting 2-chloro-1-difluoroethylene is approximately 51.5%.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of palladium catalysts and nickel powder in carbonyl insertion reactions enhances yield and selectivity for acrylate intermediates.

- Fluorination with anhydrous HF is effective but requires careful handling and recovery systems due to HF's corrosive nature.

- The calcium compound-mediated dehydrochlorination reaction for trifluoropropene synthesis offers a cost-effective and scalable route with good selectivity.

- Vinyl ester formation is a well-established process in organic synthesis, but specific optimization for this compound may require further experimental validation.

- The overall synthetic route balances cost, yield, and purity, with intermediate purification steps critical for high-quality final product.

Chemical Reactions Analysis

Vinyl 3,3-dichloro-2,2,3-trifluoropropionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Scientific Research Applications

Drug Development

Vinyl 3,3-dichloro-2,2,3-trifluoropropionate has been utilized as a building block in the synthesis of pharmaceuticals. Its fluorinated structure can improve the bioavailability and metabolic stability of drug candidates. For instance, compounds derived from this vinyl ester have shown promise in antiviral drug development targeting herpes viruses .

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral activity against human cytomegalovirus (CMV). These compounds have been synthesized and tested for their efficacy in inhibiting viral replication in vitro. The results demonstrated a significant reduction in viral load, highlighting the potential for these compounds as therapeutic agents .

Fluorinated Polymers

The compound can serve as a precursor for synthesizing fluorinated polymers with enhanced properties such as chemical resistance and thermal stability. These materials are particularly useful in coatings and sealants that require durability under harsh conditions.

Case Study: Coating Applications

In studies involving the application of this compound in polymer formulations, it was found that incorporating this compound led to improved hydrophobicity and resistance to solvents. This makes it suitable for use in protective coatings for electronics and aerospace components where moisture resistance is critical .

Pesticide Formulation

This compound is also explored for its potential use in developing agrochemicals. Its fluorinated structure may enhance the efficacy of pesticides by improving their absorption and retention on plant surfaces.

Case Study: Insecticidal Properties

Research has indicated that formulations containing this compound exhibit insecticidal activity against various pests. Field trials demonstrated that crops treated with this fluorinated compound showed reduced pest populations while maintaining crop health.

Fluorination Reagents

This compound is utilized as a fluorination reagent in organic synthesis. It can facilitate the introduction of fluorine into various substrates under mild conditions.

Case Study: Synthesis of Fluorinated Compounds

In synthetic chemistry applications, this compound has been employed to generate complex fluorinated molecules that are difficult to synthesize using traditional methods. This capability is particularly valuable in developing new materials with specific properties .

Mechanism of Action

The mechanism of action of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions. The dichloro and trifluoropropionate groups contribute to the compound’s reactivity and stability, influencing its behavior in different environments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its vinyl ester group and 3,3-dichloro-2,2,3-trifluoropropionate backbone. Below is a comparison with structurally related compounds from the evidence:

Key Observations:

Ester Group Influence: The vinyl ester in the target compound enhances reactivity in radical polymerization compared to ethyl or methacrylate esters, which are more common in controlled polymerization . Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride’s amino group enables salt formation, making it suitable for pharmaceutical synthesis, unlike the non-polar vinyl ester .

Halogenation Patterns :

- The 3,3-dichloro-2,2,3-trifluoro substitution pattern in the target compound contrasts with HCFC-225ca’s 1,1,1,2,2-pentafluoro-3,3-dichloro structure. This difference reduces the target compound’s volatility compared to HCFCs, which are gaseous refrigerants .

Stability and Reactivity :

- Methacrylate-based analogs (e.g., CAS 113506-37-9) exhibit higher thermal stability due to the bulky methyl group, whereas vinyl esters are more prone to radical-induced degradation .

Physicochemical Properties (Inferred)

Biological Activity

Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8) is a fluorinated organic compound with notable biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies while providing data tables summarizing key research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a vinyl group attached to a propionate backbone with two chlorine and three fluorine substituents. These halogenated groups significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The presence of chlorine and fluorine atoms enhances its ability to disrupt microbial cell membranes.

- Toxicity and Safety : Toxicological studies have shown that exposure to this compound can lead to significant health risks. Notably, its metabolites may exhibit mutagenic properties in bacterial assays such as the Ames test .

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in susceptible organisms.

- Genotoxicity : Studies have indicated that the compound may induce DNA damage in various cell types. This genotoxic potential is attributed to reactive intermediates formed during metabolic processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Mutagenicity | Induces mutations in bacterial assays | |

| Cytotoxicity | Causes cell death in cultured cells |

Table 2: Toxicological Data

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | Low acute toxicity observed | |

| Chronic Exposure | Potential carcinogenic effects noted | |

| Genotoxicity | Positive results in Ames test |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Genotoxicity Assessment : In a series of experiments using the Ames test on Salmonella typhimurium strains TA100 and TA1535, this compound showed significant mutagenic activity at concentrations ranging from 0.1 to 130 mg/plate .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Vinyl 3,3-dichloro-2,2,3-trifluoropropionate, and how can reaction intermediates be optimized for yield?

- Methodological Answer : The synthesis of halogenated fluoropropionates often involves nucleophilic substitution or radical-mediated halogenation. For example, trifluoromethyl-containing analogs (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) are synthesized via Friedel-Crafts acylation followed by fluorination . Key intermediates (e.g., chlorinated vinyl precursors) should be purified via fractional distillation or preparative HPLC to minimize side reactions. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied using a Taguchi experimental design to optimize yield .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- 19F NMR : Identify fluorine environments; chemical shifts between -60 to -80 ppm are typical for CF3 groups in trifluoropropionates .

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) can distinguish isotopic patterns of chlorine (³⁵Cl/³⁷Cl) and verify molecular ion peaks (e.g., [M+H]+ at m/z 239.95 for C₅H₄Cl₂F₃O₂). Cross-reference with databases like NIST Chemistry WebBook .

- FTIR : Confirm carbonyl (C=O stretch at ~1750 cm⁻¹) and vinyl (C=C stretch at ~1630 cm⁻¹) groups.

Q. What stability challenges arise during storage of halogenated fluoropropionates, and how can degradation be mitigated?

- Methodological Answer : Hydrolytic degradation is common due to electrophilic fluorine-chlorine interactions. Accelerated stability studies (40°C/75% RH for 6 months) should quantify degradation products via LC-MS. Store the compound under inert gas (argon) in amber vials at -20°C to suppress photolytic and oxidative pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and predict regioselectivity. For example, compare activation energies for SN2 pathways at the vinyl vs. propionate positions. Validate computational results with kinetic isotope effects (KIEs) using deuterated solvents .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

- Methodological Answer : Adopt a tiered approach:

- Lab-scale : Use OECD 308/309 guidelines to measure hydrolysis half-life and biodegradability in simulated freshwater (pH 7.4, 25°C).

- Field studies : Deploy passive samplers (e.g., POCIS) in mesocosms to monitor bioaccumulation in benthic organisms .

- Data Analysis : Apply fugacity models (e.g., EQC Level III) to predict partitioning into air/water/soil compartments .

Q. How can contradictory data on the compound’s thermal stability be resolved across studies?

- Methodological Answer : Discrepancies may arise from differing DSC protocols (e.g., heating rates, sample mass). Perform a meta-analysis of published thermograms, normalizing for experimental conditions. Use modulated DSC (mDSC) to separate reversible (heat capacity) and non-reversible (decomposition) events .

Q. What strategies enable the integration of this compound into polymer matrices for functional material research?

- Methodological Answer : Radical copolymerization with vinyl monomers (e.g., styrene) can incorporate the fluorinated moiety. Optimize initiator systems (e.g., AIBN vs. benzoyl peroxide) and monitor glass transition temperatures (Tg) via DMA to assess crosslinking efficiency. XPS surface analysis confirms fluorine content homogeneity .

Theoretical and Methodological Frameworks

Q. How can QSAR models predict the ecotoxicological profile of halogenated fluoropropionates?

- Methodological Answer : Build QSAR models using descriptors like logP, molar refractivity, and electrophilicity index. Train models on datasets from the EPA DSSTox database (e.g., acute toxicity to Daphnia magna). Validate predictive power via leave-one-out cross-validation (R² > 0.7) .

Q. What statistical methods are robust for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests to compare treatments. For high-throughput data, employ machine learning (random forests) to identify structural alerts linked to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.